3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione
Description
3-(6-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione (CAS: 2154343-28-7) is a heterocyclic organic compound with a molecular formula of C₁₂H₁₀ClN₃O₃ and a molecular weight of 279.68 g/mol. It is marketed for laboratory use, with a purity of ≥95%, and is available in quantities ranging from 100 mg to 1 g at prices between €147 and €861 (Apollo Scientific) . The compound is structurally characterized by a pyrrolo[3,4-c]pyridine core fused with a piperidine-2,6-dione moiety and a chlorine substituent at the 6-position. Its primary applications lie in life sciences research, though specific biological targets or mechanisms remain undisclosed in available sources .
Properties
IUPAC Name |
3-(6-chloro-1-oxo-3H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c13-9-3-7-6(4-14-9)5-16(12(7)19)8-1-2-10(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAAAIFIZSDUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CN=C(C=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(6-Chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione (CAS No. 2154343-28-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research regarding its biological properties, mechanisms of action, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₀ClN₃O₃
- Molecular Weight : 279.68 g/mol
- Structure : The compound features a piperidine ring substituted with a pyrrole derivative, which is known for its diverse biological activities.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance:
- In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. The compound's efficacy was evaluated using the MTT assay, revealing IC50 values indicative of potent activity against these cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- It was tested against various bacterial strains, exhibiting a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to standard antibiotics. For example, certain derivatives of pyrrole compounds have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses suggest that:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
- Disruption of Membrane Integrity : Its antimicrobial effects could be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were screened for their anticancer and antimicrobial activities, leading to the identification of more potent analogs with improved efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Chloro vs. 6-Chloro Substitution
A closely related isomer, 3-(4-chloro-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione (CAS: 2154343-20-9), shares the same molecular formula and weight but differs in the chlorine substituent’s position (4- vs. 6-position). This structural variation impacts physicochemical properties and biological interactions. For example:
- Pricing and Availability : The 4-chloro isomer is priced higher ($980 for 1g vs. €861 for the 6-chloro variant) and is currently out of stock, indicating higher demand or synthesis complexity .
- Research Utility : Both isomers are used in life sciences, but positional differences may influence target selectivity or metabolic stability.
Functional Group Variations: Morpholinomethyl-Benzyl Derivatives
A patent-pending compound, 3-(4-((4-(morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, introduces a morpholine-containing benzyl group. Key distinctions include:
- Therapeutic Application: This derivative is explicitly patented for treating systemic lupus erythematosus (SLE), highlighting its tailored design for immunomodulation .
Oxo-Group Positional Isomerism
Another variant, 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione (CAS: 2154343-21-0), differs in the placement of the oxo group within the pyrrolopyridine ring. Such modifications may alter hydrogen-bonding interactions or enzymatic degradation pathways, though specific data are unavailable .
Comparative Data Table
Hazard and Handling Profiles
The 6-chloro derivative (CAS: 2154343-28-7) carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Similar compounds, such as the 4-chloro isomer, likely share analogous hazards due to structural parallels, though explicit data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
